N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylcapsaicin is a synthetic analogue of capsaicin, the active component found in chili peppers that gives them their characteristic heat. This compound is designed to mimic the effects of naturally occurring capsaicinoids while offering enhanced stability and bioavailability. Phenylcapsaicin is primarily used in food supplements and for special medical purposes .
Preparation Methods
Phenylcapsaicin is produced through chemical synthesis. The synthetic route involves the use of substances commonly found in food production. The process typically includes the condensation of phenylpropanoid derivatives with branched-chain fatty acids, mediated by specific enzymes . Industrial production methods focus on ensuring high purity and consistency, often employing advanced techniques like microencapsulation to control the release and reduce the pungency of the compound .
Chemical Reactions Analysis
Phenylcapsaicin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced amides.
Scientific Research Applications
Mechanism of Action
Phenylcapsaicin exerts its effects primarily through the activation of the TRPV1 receptor, also known as the capsaicin receptor. This receptor is involved in the sensation of heat and pain. Upon activation by phenylcapsaicin, TRPV1 undergoes a conformational change that allows the influx of cations, leading to depolarization of the neuron and the sensation of heat. This mechanism is similar to that of natural capsaicin but with enhanced bioavailability and stability .
Comparison with Similar Compounds
Phenylcapsaicin is compared with other capsaicinoids such as:
Capsaicin: The natural compound found in chili peppers. While capsaicin is effective, it has limitations in terms of stability and bioavailability.
Dihydrocapsaicin: Another naturally occurring capsaicinoid with similar effects but slightly different chemical structure and potency.
Nonivamide: A synthetic capsaicinoid used in topical pain relief products.
Properties
CAS No. |
848127-67-3 |
---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide |
InChI |
InChI=1S/C21H23NO3/c1-25-20-15-18(13-14-19(20)23)16-22-21(24)12-8-3-2-5-9-17-10-6-4-7-11-17/h4,6-7,10-11,13-15,23H,2-3,8,12,16H2,1H3,(H,22,24) |
InChI Key |
GSIBPCYHSFDLTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCC#CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.